molecular formula C30H27N5O2S B2774061 5-methyl-N-(4-phenoxyphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 452087-87-5

5-methyl-N-(4-phenoxyphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2774061
CAS RN: 452087-87-5
M. Wt: 521.64
InChI Key: PBECUYSWDHGXOD-UHFFFAOYSA-N
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Description

5-methyl-N-(4-phenoxyphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C30H27N5O2S and its molecular weight is 521.64. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Synthetic Methods

Thieno[2,3-d]pyrimidines have been a focal point in heterocyclic chemistry due to their versatile synthetic routes and potential biological activities. For instance, Clark and Hitiris (1984) explored the synthesis of thieno[2,3-d:4,5-d′]dipyrimidines from 5-aminothieno[2,3-d]pyrimidine-6-carboxamides, showcasing the chemical flexibility of thieno[2,3-d]pyrimidines in generating complex heterocyclic systems (Clark & Hitiris, 1984).

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have been studied for their antimicrobial properties. Kolisnyk et al. (2015) synthesized a series of novel derivatives demonstrating significant activity against bacterial strains such as Proteus vulgaris and Pseudomonas aeruginosa, highlighting the potential of these compounds in addressing antibiotic resistance (Kolisnyk et al., 2015).

Anticancer and Anti-inflammatory Agents

The structural optimization of thieno[2,3-d]pyrimidine derivatives has led to the discovery of compounds with selective inhibitory effects on cancer cell proliferation and inflammation. For example, Li et al. (2021) reported on thieno[2,3-d]pyrimidine derivatives as selective VEGFR3 inhibitors, offering a promising approach for the treatment of metastatic breast cancer by inhibiting the VEGFR3 signaling pathway (Li et al., 2021).

Exploration of Functionalization

O'Rourke et al. (2018) described a novel approach for the preparation of 5-carboxamide-6-aryl analogues of thieno[2,3-d]pyrimidinedione, providing insights into late-stage functionalization strategies to enhance the physicochemical properties and potential bioavailability of these scaffolds (O'Rourke et al., 2018).

Antioxidant Activity

The synthesis of N-substituted phenyl thieno[2,3-d]pyrimidin-4-amine derivatives has been explored for their in vitro antioxidant activity, demonstrating significant radical scavenging abilities. Compounds with electron-donating and withdrawing groups have been shown to influence this activity positively (Kotaiah et al., 2012).

properties

IUPAC Name

5-methyl-N-(4-phenoxyphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N5O2S/c1-21-26-28(35-18-16-34(17-19-35)23-8-4-2-5-9-23)31-20-32-30(26)38-27(21)29(36)33-22-12-14-25(15-13-22)37-24-10-6-3-7-11-24/h2-15,20H,16-19H2,1H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBECUYSWDHGXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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